molecular formula C22H22FN5O2 B10881152 7-benzyl-8-{[2-(4-fluorophenyl)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

7-benzyl-8-{[2-(4-fluorophenyl)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B10881152
M. Wt: 407.4 g/mol
InChI Key: WXSQSJWNSATKFN-UHFFFAOYSA-N
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Description

7-benzyl-8-{[2-(4-fluorophenyl)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a purine base structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure, which includes a fluorophenyl group and a dimethyl purine core, makes it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-benzyl-8-{[2-(4-fluorophenyl)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps. One common method includes the following steps:

    Starting Materials: The synthesis begins with the preparation of the purine base and the fluorophenyl ethylamine.

    Condensation Reaction: The purine base is reacted with benzyl chloride in the presence of a base to form the benzylated purine intermediate.

    Amidation: The intermediate is then reacted with 2-(4-fluorophenyl)ethylamine under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

7-benzyl-8-{[2-(4-fluorophenyl)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and fluorophenyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

7-benzyl-8-{[2-(4-fluorophenyl)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-benzyl-8-{[2-(4-fluorophenyl)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 7-benzyl-8-{[2-(4-fluorophenyl)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific substitution pattern and the presence of the fluorophenyl group. This structural uniqueness can lead to distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H22FN5O2

Molecular Weight

407.4 g/mol

IUPAC Name

7-benzyl-8-[2-(4-fluorophenyl)ethylamino]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C22H22FN5O2/c1-26-19-18(20(29)27(2)22(26)30)28(14-16-6-4-3-5-7-16)21(25-19)24-13-12-15-8-10-17(23)11-9-15/h3-11H,12-14H2,1-2H3,(H,24,25)

InChI Key

WXSQSJWNSATKFN-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCCC3=CC=C(C=C3)F)CC4=CC=CC=C4

Origin of Product

United States

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